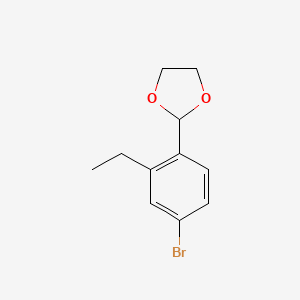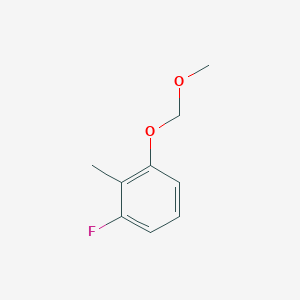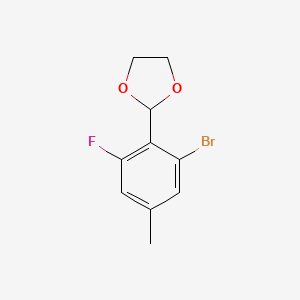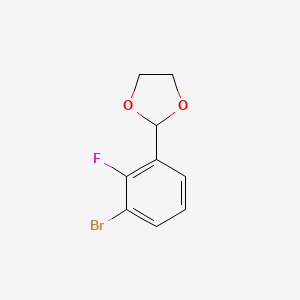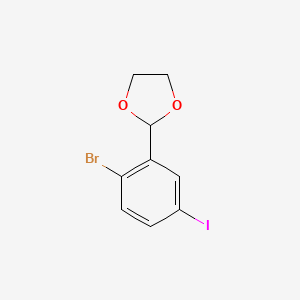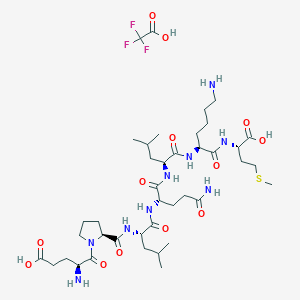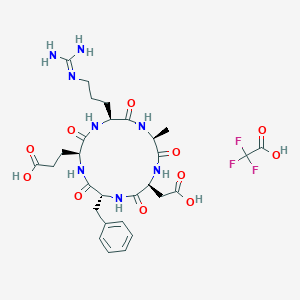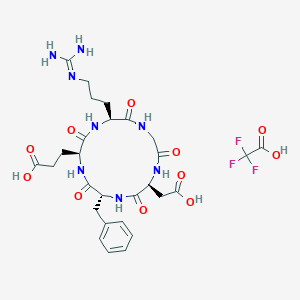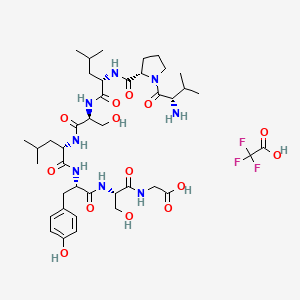
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate” is an octapeptide . It is cleaved by Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-7 (MMP-7), and Matrix Metalloproteinase-9 (MMP-9) . For MMP-2, a mid-rate kcat/KM 61,000 ± 4,000 M⁻¹s⁻¹ was determined, for MMP-7 22,000 ± 3,000, and for MMP-9 49,000 ± 3,000 .
Molecular Structure Analysis
The molecular formula of this compound is C₃₉H₆₂N₈O₁₂ . Its molecular weight is 834.96 .Chemical Reactions Analysis
This compound is known to be cleaved by MMP-2, MMP-7, and MMP-9 . The specific rates of cleavage are as follows: for MMP-2, a mid-rate kcat/KM 61,000 ± 4,000 M⁻¹s⁻¹ was determined, for MMP-7 22,000 ± 3,000, and for MMP-9 49,000 ± 3,000 .Physical And Chemical Properties Analysis
The compound is soluble in DMSO . It is stored at temperatures below -15°C . The salt form of the compound is Trifluoroacetate .Applications De Recherche Scientifique
Matrix Metalloproteinase Substrate
The octapeptide VPLSLYSG is cleaved by Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-7 (MMP-7), and Matrix Metalloproteinase-9 (MMP-9). For MMP-2, a mid-rate kcat/KM 61,000 ± 4,000 M⁻¹s⁻¹ was determined, for MMP-7 22,000 ± 3,000, and for MMP-9 49,000 ± 3,000 . This makes it a valuable substrate for studying these enzymes.
Proteolytic Degradation Studies
The peptide has been used in studies of proteolytic degradation of molecularly engineered PEG hydrogels in response to MMP-1 and MMP-2 . This research is important for understanding how materials degrade in biological environments.
Graphene Functionalization
The peptide has been used in the chemical functionalization of graphene enabled by phage displayed peptides . This research could lead to new methods for modifying graphene, a material with many potential applications in electronics and other fields.
Drug Delivery Systems
The peptide has been used in the development of temporally tunable, enzymatically responsive delivery of proangiogenic peptides from poly (ethylene glycol) hydrogels . This could lead to new methods for delivering drugs to specific locations in the body at specific times.
Protease Cleavage Site Determination
The peptide has been used in the determination of protease cleavage site motifs using mixture-based oriented peptide libraries . This research could help scientists understand how proteases recognize and cleave their substrates, which is important for understanding many biological processes.
Cancer Research
The peptide has been used in cancer research, particularly in studies related to peptides . Understanding how peptides interact with cancer cells could lead to new treatments for the disease.
Mécanisme D'action
Target of Action
The primary targets of the compound H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate are the Matrix Metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling, embryogenesis, and disease processes such as cancer metastasis and arthritis .
Mode of Action
The compound interacts with its targets (MMP-2, MMP-7, and MMP-9) by serving as a substrate that is cleaved by these enzymes . The cleavage rates for MMP-2, MMP-7, and MMP-9 have been determined to be 61,000 ± 4,000 M⁻¹s⁻¹, 22,000 ± 3,000 M⁻¹s⁻¹, and 49,000 ± 3,000 M⁻¹s⁻¹ respectively .
Biochemical Pathways
The compound’s interaction with MMPs affects the biochemical pathways related to the degradation of extracellular matrix proteins. By serving as a substrate for MMPs, it potentially influences the balance between the synthesis and degradation of extracellular matrix components. This can have downstream effects on processes such as cell migration, angiogenesis, and tissue remodeling .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which the MMPs are acting. For example, in a disease context such as cancer, the compound’s cleavage by MMPs could potentially influence the tumor microenvironment by affecting extracellular matrix remodeling, thereby influencing processes such as tumor growth, angiogenesis, and metastasis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the activity of MMPs can be regulated by factors such as pH, temperature, and the presence of specific ions or cofactors. Additionally, the compound’s stability could be affected by factors such as pH and temperature, as well as the presence of proteases that could potentially degrade it. The compound’s efficacy could also be influenced by factors such as the concentration of MMPs and the presence of other competing substrates .
Orientations Futures
Propriétés
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N8O12.C2HF3O2/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6;3-2(4,5)1(6)7/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52);(H,6,7)/t25-,26-,27-,28-,29-,30-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPYBISAHJFBL-TYXFFDKISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63F3N8O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

